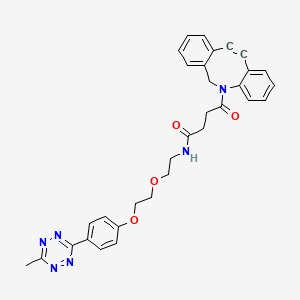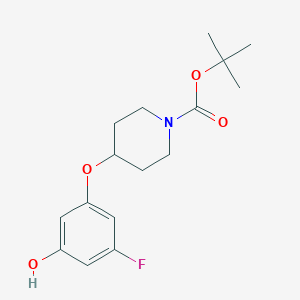
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluoro-hydroxyphenoxy group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Fluoro-Hydroxyphenoxy Intermediate: The starting material, 3-fluoro-5-hydroxybenzonitrile, is subjected to a nucleophilic aromatic substitution reaction with a suitable nucleophile to introduce the hydroxy group.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in 4-(3-Fluoro-5-hydroxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester provides increased steric hindrance, which can affect the compound’s reactivity and binding properties. This makes it unique compared to its methyl, ethyl, and isopropyl ester analogs.
Propriétés
Formule moléculaire |
C16H22FNO4 |
|---|---|
Poids moléculaire |
311.35 g/mol |
Nom IUPAC |
tert-butyl 4-(3-fluoro-5-hydroxyphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO4/c1-16(2,3)22-15(20)18-6-4-13(5-7-18)21-14-9-11(17)8-12(19)10-14/h8-10,13,19H,4-7H2,1-3H3 |
Clé InChI |
JEIHTTHJHSFXRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



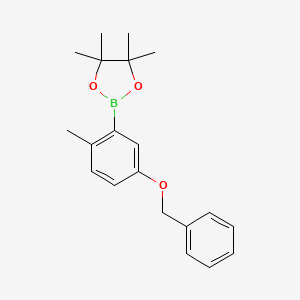

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
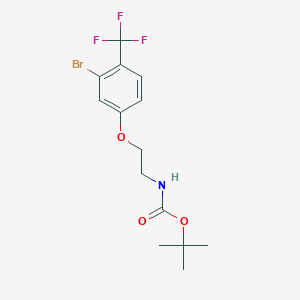
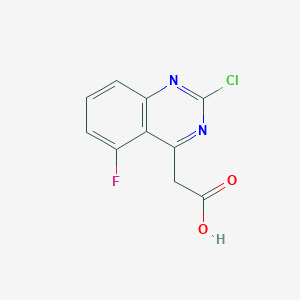
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
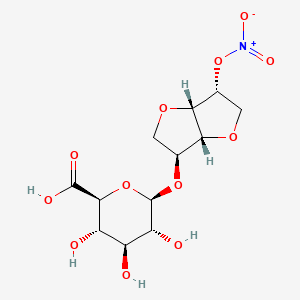

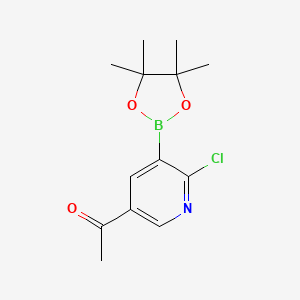
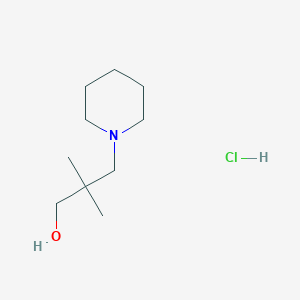
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
